Cas no 2228584-53-8 (methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate)

methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate 化学的及び物理的性質
名前と識別子
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- methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate
- 2228584-53-8
- EN300-1742259
-
- インチ: 1S/C11H15NO4/c1-7-4-8(6-12-11(7)16-3)9(13)5-10(14)15-2/h4,6,9,13H,5H2,1-3H3
- InChIKey: KPXDDXAVVNMGBG-UHFFFAOYSA-N
- SMILES: OC(CC(=O)OC)C1C=NC(=C(C)C=1)OC
計算された属性
- 精确分子量: 225.10010796g/mol
- 同位素质量: 225.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 68.6Ų
methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1742259-0.05g |
methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |
2228584-53-8 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1742259-0.5g |
methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |
2228584-53-8 | 0.5g |
$1316.0 | 2023-09-20 | ||
Enamine | EN300-1742259-5.0g |
methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |
2228584-53-8 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1742259-10g |
methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |
2228584-53-8 | 10g |
$5897.0 | 2023-09-20 | ||
Enamine | EN300-1742259-1g |
methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |
2228584-53-8 | 1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1742259-0.25g |
methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |
2228584-53-8 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1742259-1.0g |
methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |
2228584-53-8 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1742259-0.1g |
methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |
2228584-53-8 | 0.1g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1742259-2.5g |
methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |
2228584-53-8 | 2.5g |
$2688.0 | 2023-09-20 | ||
Enamine | EN300-1742259-10.0g |
methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |
2228584-53-8 | 10g |
$5897.0 | 2023-06-03 |
methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoateに関する追加情報
Methyl 3-Hydroxy-3-(6-Methoxy-5-Methylpyridin-3-Yl)Propanoate: A Comprehensive Overview
Methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate, with the CAS registry number 2228584-53-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with hydroxyl and methoxy groups, making it a versatile molecule for various applications.
The molecular structure of methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate is notable for its pyridine moiety, which is a six-membered aromatic ring containing one nitrogen atom. The 6-methoxy and 5-methyl substituents on the pyridine ring contribute to its electronic properties and reactivity. Additionally, the propanoate group attached to the pyridine ring introduces hydroxyl functionality, which can participate in hydrogen bonding and other intermolecular interactions.
Recent studies have highlighted the potential of this compound in the development of new pharmaceutical agents. Its antioxidant properties have been explored in the context of mitigating oxidative stress, a condition associated with various diseases such as neurodegenerative disorders and cardiovascular diseases. The bioavailability and metabolism of methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate are currently under investigation to assess its suitability as a drug candidate.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and oxidation reactions. The use of transition metal catalysts has been shown to enhance the efficiency of these reactions, leading to higher yields and purer products. Researchers are also exploring alternative synthetic routes to improve scalability and reduce production costs.
The therapeutic potential of methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate extends beyond its antioxidant activity. It has demonstrated anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and inflammatory bowel disease. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for cancer therapy.
From a materials science perspective, this compound has shown promise as a precursor for the synthesis of advanced materials with tailored properties. Its ability to form stable complexes with metal ions suggests applications in catalysis and sensor technology.
In conclusion, methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yli)propanoate is a multifaceted compound with diverse applications across various scientific disciplines. Continued research into its properties and potential uses will undoubtedly unlock new opportunities for its utilization in both therapeutic and industrial contexts.
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